molecular formula C18H14ClNO3 B2851621 methyl [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate CAS No. 889974-57-6

methyl [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate

Cat. No. B2851621
M. Wt: 327.76
InChI Key: BEYXQOAQUIFIMR-UHFFFAOYSA-N
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Description

“Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate” is a chemical compound with the molecular formula C18H14ClNO3 . It is an indole-based compound, which are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of “methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate” consists of 18 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 327.762 Da and the monoisotopic mass is 327.066223 Da .


Chemical Reactions Analysis

Indole-based compounds like “methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate” are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions often involve the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

Future Directions

The future directions in the research of indole-based compounds like “methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate” could involve the exploration of their biological and pharmaceutical activities . The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds could also be a promising area of research .

properties

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-18(22)17(21)15-11-20(16-5-3-2-4-14(15)16)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYXQOAQUIFIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate

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